molecular formula C10H18N2O2S2 B1517910 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide CAS No. 1156111-15-7

5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide

Cat. No. B1517910
M. Wt: 262.4 g/mol
InChI Key: WSZQEGQNZQIXFR-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide (DETSA) is a heterocyclic sulfonamide with a thiophene ring that has been studied for its potential applications in various fields, including scientific research and drug development. DETSA is a relatively new compound and its properties and applications are still being explored and studied.

Scientific Research Applications

Synthesis and Biological Activity

A key application of sulfonamide derivatives, including structures similar to 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide, is in the synthesis of various biologically active compounds. For instance, a study by Chen et al. (2010) focused on synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, noting that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Noreen et al. (2017) synthesized thiophene sulfonamide derivatives and found that the compound 5-Phenylthiophene-2-sulfonamide showed significant urease inhibition activity, suggesting potential in treating diseases related to urease. The study also highlighted the antibacterial and hemolytic activities of these derivatives (Noreen et al., 2017).

Carbonic Anhydrase Inhibition

Several studies have examined the role of sulfonamide derivatives in inhibiting carbonic anhydrase (CA), a family of enzymes crucial in many physiological processes. Ilies et al. (2003) detailed the synthesis of halogenated sulfonamides, including derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, as potent inhibitors of the tumor-associated isozyme carbonic anhydrase IX, suggesting potential in developing antitumor agents (Ilies et al., 2003).

Supuran et al. (1998) explored the interaction of isozymes I, II, and IV with benzolamide-like derivatives, including 5-amino-1,3,4-thiadiazole-2-sulfonamide, highlighting their strong inhibitory effects and potential applications in positron emission tomography (PET) for assessing the role of membrane-bound CA isozymes (Supuran et al., 1998).

Drug Development and Pharmacological Applications

Sulfonamide derivatives have been instrumental in developing therapeutic agents for various diseases. Brown et al. (1983) discussed the use of sulfasalazine in treating inflammatory bowel disease, where the active therapeutic moiety, 5-aminosalicylic acid, is released through reductive cleavage by bacteria in the lower bowel. The study emphasized the potential therapeutic advantages of such drug designs (Brown et al., 1983).

In the realm of cardiovascular diseases, Morikawa et al. (1989) synthesized N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives with vasodilatory action, highlighting their potential as cardiovascular drugs (Morikawa et al., 1989).

properties

IUPAC Name

5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S2/c1-3-12(4-2)16(13,14)10-6-5-9(15-10)7-8-11/h5-6H,3-4,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZQEGQNZQIXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
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5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
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5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
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5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
Reactant of Route 5
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5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
Reactant of Route 6
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide

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